1-(3-chlorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
1-(3-Chlorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group linked via a urea bridge to a pyrimidine scaffold substituted with a methyl group at position 2 and a 1H-pyrrol-1-yl moiety at position 4. The ethylamino spacer between the urea and pyrimidine groups introduces conformational flexibility, which may influence its binding interactions in biological systems.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-13-22-16(12-17(23-13)25-9-2-3-10-25)20-7-8-21-18(26)24-15-6-4-5-14(19)11-15/h2-6,9-12H,7-8H2,1H3,(H,20,22,23)(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVMDZVDLVXWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 370.8 g/mol. The presence of a chlorophenyl group, a pyrimidine moiety, and a urea functional group plays a crucial role in its interactions with biological targets.
Research indicates that this compound functions primarily as an inhibitor of specific kinase enzymes . Kinases are critical in various cellular signaling pathways, influencing processes such as cell proliferation and survival. By inhibiting these enzymes, the compound may exert anticancer effects and address other diseases linked to dysregulated kinase activity .
Anticancer Potential
Studies have demonstrated that this compound exhibits significant anticancer activity by selectively binding to certain kinases. This binding leads to a reduction in enzymatic activity, which is essential for tumor growth and survival. Molecular docking studies have illustrated how the compound fits within the active sites of these kinases, providing insights into its potential as a therapeutic agent .
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on substituent positioning, linker chemistry, and functional group variations (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations
Substituent Positioning on Pyrimidine :
- The target compound’s 2-methyl-6-(1H-pyrrol-1-yl)pyrimidine contrasts with RN 933253-86-2’s 4-methyl-6-(pyrrolidin-1-yl)pyrimidine . Methyl placement at position 2 (vs. 4) may sterically hinder interactions with flat binding pockets, while the unsaturated pyrrole ring (vs. pyrrolidine) could reduce basicity and alter π-π stacking .
Linker Chemistry: The ethylamino linker in the target compound provides greater rotational freedom compared to the phenyl linker in RN 933253-86-2. This flexibility might improve binding to dynamic protein sites but reduce selectivity .
Functional Group Modifications :
- The urea moiety in both the target compound and RN 933253-86-2 is critical for hydrogen-bonding interactions, akin to urea-based kinase inhibitors. In contrast, CL316243 employs a dicarboxylate group for ionic interactions, favoring β3-adrenergic receptor binding .
CL316243’s chlorophenyl group and carboxylates highlight the importance of polar groups in receptor agonism, suggesting that the target compound’s urea and pyrrole could prioritize kinase or protease inhibition over GPCR modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, and how can reaction yields be optimized?
- Methodology :
- Stepwise Coupling : Begin with synthesizing the pyrimidine core by introducing methyl and pyrrole groups at the 2- and 6-positions, respectively. The aminoethyl side chain can be introduced via nucleophilic substitution or reductive amination. The urea bridge is typically formed by reacting an aryl isocyanate with the primary amine of the pyrimidine derivative.
- Optimization : Use Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., triethylamine). Statistical analysis of DOE data identifies optimal conditions while minimizing experimental runs .
- Computational Feedback : Quantum chemical reaction path searches (e.g., via density functional theory) can predict energetically favorable pathways and reduce trial-and-error experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this urea derivative?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, particularly urea NH protons (δ ~6–8 ppm) and aromatic proton environments. 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in overlapping signals.
- X-ray Crystallography : Provides definitive bond lengths and angles, as demonstrated in analogous pyrimidine-urea structures .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Purity Assessment : HPLC with UV detection ensures >95% purity. Thermal stability is evaluated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against specific therapeutic targets?
- Methodology :
- Structural Modifications : Systematically alter substituents (e.g., replace 3-chlorophenyl with fluorophenyl or methoxyphenyl) to assess impact on target binding. Analogous studies on related compounds show that electron-withdrawing groups (e.g., Cl) enhance receptor selectivity .
- Assay Design : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding poses. Validate using site-directed mutagenesis of target residues .
Q. What computational strategies are recommended for predicting the reactivity and stability of this compound under various experimental conditions?
- Methodology :
- Reactivity Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects are modeled via implicit solvation (e.g., COSMO-RS) .
- Stability Prediction : Accelerated degradation studies (e.g., stress testing at high humidity/temperature) combined with molecular dynamics (MD) simulations assess hydrolytic stability of the urea bond.
Q. How should researchers address contradictory data regarding the compound's biological activity across different assay systems?
- Methodology :
- Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HepG2) and protocols. Control for variables like serum concentration and incubation time.
- Meta-Analysis : Apply comparative frameworks (e.g., cross-assay correlation matrices) to identify assay-specific biases . Collaborative validation through interdisciplinary consortia (e.g., shared compound libraries) resolves discrepancies .
Q. What methodologies are optimal for investigating the metabolic stability and in vitro toxicity of this compound in preclinical models?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify major metabolites using high-resolution tandem MS.
- Toxicity Screening : Conduct MTT assays on primary hepatocytes for cytotoxicity. Use Ames tests (with/without metabolic activation) to assess mutagenicity. Structural analogs with halogenated aryl groups may require extended genotoxicity profiling .
Q. How can advanced reactor designs and process intensification techniques be applied to scale up the synthesis without compromising purity?
- Methodology :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic urea-forming reactions. In-line Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation.
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to maintain purity >98%. Optimize residence time and mixing efficiency using DOE principles .
- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted starting materials, as classified in membrane technology research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
